(S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol is a heterocyclic compound characterized by a pyrimidine ring with two methyl substitutions at positions 4 and 6, and a pyrrolidine ring featuring a hydroxyl group at position 3. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential as an enzyme inhibitor and its structural similarity to biologically active molecules. Its chemical identity is denoted by the CAS number 1261233-89-9.
The compound can be synthesized through various methods, primarily involving condensation reactions between specific pyrimidine derivatives and pyrrolidine. It has been utilized as a building block for more complex heterocyclic compounds and explored for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
(S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol belongs to the class of pyrrolidine derivatives and is categorized under heterocyclic compounds. Its structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
The synthesis of (S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol typically involves the following steps:
The reaction conditions are critical for optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of large-scale synthesis. While specific industrial methods are not extensively documented, principles of green chemistry are increasingly being applied to improve sustainability in production processes.
The molecular structure of (S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol can be represented as follows:
The compound's molecular formula indicates it contains 12 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. The InChI representation is:
This structural information highlights its potential for varied interactions within biological systems due to its heterocyclic nature.
(S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol can undergo several types of chemical reactions:
For oxidation reactions, common oxidizing agents include potassium permanganate and hydrogen peroxide. Reduction may involve sodium borohydride or lithium aluminum hydride as reducing agents. Substitution reactions typically require halogens or acids under controlled conditions.
The mechanism of action for (S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol primarily involves its interaction with specific enzymes and proteins within biological pathways:
(S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol is typically characterized by:
Key chemical properties include:
This compound's properties make it suitable for various applications in medicinal chemistry and biochemistry.
(S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol has several scientific uses:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its potential as a valuable tool in drug discovery and development .
Nucleophilic aromatic substitution (SNAr) is the predominant method for constructing the C-N bond between the pyrimidine and pyrrolidine rings. This approach exploits the inherent electrophilicity of the 2-position in 4,6-dimethylpyrimidine derivatives, activated by adjacent nitrogen atoms. The synthesis typically employs 2-chloro-4,6-dimethylpyrimidine (1) as the electrophilic coupling partner and enantiomerically pure (S)-pyrrolidin-3-ol (2) as the nucleophile [2] [5].
Reaction optimization studies reveal that the leaving group on the pyrimidine ring critically influences both reaction rate and yield. Bromo- and iodo-substituted pyrimidines exhibit higher reactivity than chloro derivatives but suffer from increased byproduct formation. Sulfonate leaving groups (e.g., triflate) enable reactions at lower temperatures but incur higher costs . The reaction proceeds efficiently in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 80–100°C, with inorganic bases (K₂CO₃, Cs₂CO₃) effectively scavenging the generated acid [5].
Table 1: Leaving Group Effects on Nucleophilic Substitution
Leaving Group (X) | Reaction Temp (°C) | Time (h) | Yield (%) | Byproducts Observed |
---|---|---|---|---|
Cl | 100 | 12 | 75 | Minimal |
Br | 80 | 8 | 82 | Dehalogenation (5–8%) |
I | 60 | 4 | 78 | Dehalogenation (12–15%) |
OTs (tosylate) | 50 | 6 | 85 | Hydrolysis products (3%) |
Steric hindrance from the 4,6-dimethyl groups enhances regioselectivity at the 2-position while marginally reducing reaction kinetics compared to unsubstituted pyrimidines. Microwave irradiation (100 W, 150°C) reduces reaction times to 15–30 minutes with comparable yields (78–85%), demonstrating improved thermal efficiency over conventional heating [2] [8].
Preserving stereochemical integrity during pyrrolidine functionalization presents significant synthetic challenges. Three principal strategies address this: chiral pool utilization, asymmetric synthesis, and enantiomeric resolution.
Chiral Pool Approach: (L)-Hydroxyproline (3) serves as a commercially available chiral precursor. Protection of the carboxylic acid (methyl ester formation) followed by selective N-functionalization with 4,6-dimethylpyrimidine yields protected (S)-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-ol derivatives. Subsequent ester reduction (LiAlH₄ or NaBH₄) affords the target alcohol while maintaining enantiomeric excess >99% [1] [8]. This method leverages natural chirality but requires multiple protection/deprotection steps.
Asymmetric Synthesis: Catalytic hydrogenation of prochiral enamines (4) using chiral catalysts achieves high enantioselectivity. Rhodium complexes with (R,R)-Et-DuPhos ligand facilitate asymmetric reduction of 3-oxopyrrolidine precursors, yielding (S)-pyrrolidin-3-ol derivatives with 90–95% ee. Subsequent pyrimidine coupling completes the synthesis [3]. Enzymatic resolution using lipases (e.g., CAL-B) selectively acylates the (R)-enantiomer of racemic 1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-ol (5), enabling kinetic separation with 98% ee for the desired (S)-isomer [8].
Chiral Auxiliaries: Evans oxazolidinone-controlled alkylation constructs the stereogenic center. Auxiliary attachment to pyrrolidinone followed by diastereoselective alkylation and auxiliary removal yields enantiopure (S)-pyrrolidin-3-ol frameworks for downstream functionalization [3].
Multicomponent reactions provide convergent access to the pyrimidine-pyrrolidine scaffold in a single operational step, minimizing intermediate purification. The most effective MCR identified involves the condensation of acetylacetone (6), guanidine carbonate (7), and (S)-3-hydroxypyrrolidine-1-carbaldehyde (8) under acidic conditions .
This domino process initiates with Knoevenagel condensation between acetylacetone and the aldehyde, followed by Michael addition and cyclodehydration. Optimized conditions (acetic acid catalyst, ethanol solvent, 80°C, 6h) deliver the target compound in 65% yield with >99% ee preservation. While atom-economical, this method faces limitations in aldehyde stability and requires stringent moisture control .
Alternative MCR pathways utilize preformed pyrimidine aldehydes with amino alcohols in reductive amination protocols. Palladium-catalyzed hydrogenation (Pd/C, H₂, MeOH) of imines formed in situ between 2-formyl-4,6-dimethylpyrimidine (9) and (S)-pyrrolidin-3-ol provides moderate yields (50–60%) but suffers from overalkylation byproducts requiring chromatographic removal [5] .
Microwave Synthesis: Significant rate acceleration occurs under dielectric heating. Optimized conditions (150°C, 100 W, DMF, Cs₂CO₃ base, 20 min) achieve 85% yield of the title compound from 2-chloro-4,6-dimethylpyrimidine and (S)-pyrrolidin-3-ol – a 6-fold time reduction versus conventional heating [2] [8]. Precise temperature control minimizes thermal racemization risks, maintaining enantiomeric excess at >99%. Scale-up challenges include penetration depth limitations and hot spot formation in large batches.
Continuous Flow Systems: Tubular reactors enable high-precision thermal management and improved mass transfer. A demonstrated flow process combines equimolar substrate streams (0.5 M in NMP) with a base stream (1.5 eq K₃PO₄ in NMP) via T-mixer, passing through a PTFE coil reactor (10 mL volume, 120°C, 15 min residence time). Inline aqueous workup and extraction deliver the product in 92% isolated yield at 50 g/h throughput [8]. Flow chemistry facilitates excellent heat dissipation, eliminating decomposition pathways observed in batch reactors and supporting consistent ee values (>99.5%).
Table 2: Comparison of Heating Methodologies
Parameter | Conventional Batch | Microwave Batch | Continuous Flow |
---|---|---|---|
Reaction Time | 12 h | 0.33 h | 0.25 h |
Yield | 75% | 85% | 92% |
Max Scale Demonstrated | 100 g | 10 g | 500 g/h |
Enantiomeric Excess | >99% | >99% | >99.5% |
Key Limitation | Thermal degradation | Scale-up issues | Solvent viscosity |
Solvent Effects: Solvent polarity critically influences both reaction kinetics and enantioselectivity. Polar aprotic solvents (DMF, DMSO, NMP) accelerate SNAr rates but may promote racemization at the stereogenic center. Protic solvents (ethanol, isopropanol) reduce racemization risk but lower nucleophilicity. Optimal balance is achieved in acetonitrile/water (95:5), providing both solvation for ionic intermediates and stereochemical protection through hydrogen bonding [3] .
Catalytic Systems: Asymmetric alkylation strategies employ chiral metal complexes:
Additive Effects: Molecular sieves (3Å) suppress hydrolysis of chloro-pyrimidine precursors. Phase-transfer catalysts (Aliquat 336) enhance interfacial reactivity in biphasic water-toluene systems. Recent advances utilize ionic liquids ([BMIM][PF₆]) as recyclable reaction media, yielding consistent 80–82% yield over five cycles without racemization [3] .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0